2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1171921-88-2
VCID: VC11720921
InChI: InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21)
SMILES: COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid

CAS No.: 1171921-88-2

Cat. No.: VC11720921

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid - 1171921-88-2

Specification

CAS No. 1171921-88-2
Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
IUPAC Name 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid
Standard InChI InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21)
Standard InChI Key UPDUVEOOJCHRAR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32
Canonical SMILES COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid, delineates its key substituents: a methoxy group (-OCH₃) at position 2 of the benzoic acid ring and a naphthalen-1-yloxymethyl group (-CH₂O-C₁₀H₇) at position 6. The naphthalene moiety introduces steric bulk and π-π stacking potential, while the methoxy group enhances solubility in polar organic solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₆O₄
Molecular Weight308.3 g/mol
CAS Number1171921-88-2
IUPAC Name2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid
SMILESCOC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32

The crystal structure remains uncharacterized, but analogous compounds exhibit planar aromatic systems with intermolecular hydrogen bonding via the carboxylic acid group .

Synthesis and Optimization Strategies

Synthesis typically proceeds through a multi-step sequence involving Friedel-Crafts alkylation and ester hydrolysis. Source outlines a representative pathway:

  • Etherification: Reaction of 2-methoxy-6-(hydroxymethyl)benzoic acid with 1-naphthol in the presence of a dehydrating agent (e.g., DCC) yields the intermediate ester.

  • Ester Hydrolysis: Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the free carboxylic acid.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Etherification1-Naphthol, DCC, CH₂Cl₂, 0°C → RT6895
HydrolysisNaOH (2M), EtOH, reflux9299

Alternative routes employ Ullmann coupling for naphthalene attachment or microwave-assisted synthesis to reduce reaction times .

Chemical Reactivity and Derivative Formation

The compound’s reactivity centers on three functional groups:

  • Carboxylic Acid: Participates in salt formation, amidation, and esterification.

  • Ether Linkage: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HBr/AcOH).

  • Naphthalene Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4- and 5-positions .

Notably, transesterification with methanol in acidic media regenerates the methyl ester derivative (CAS No. 1171924-19-8), a precursor with enhanced lipid solubility.

Applications in Medicinal Chemistry

While direct bioactivity data are scarce, structural analogs exhibit cyclooxygenase-2 (COX-2) inhibition and anticancer activity. For example, 6-methoxy-2-naphthylacetic acid (6-MNA), a metabolite of nabumetone, shares the naphthalene-methoxy motif and demonstrates anti-inflammatory properties . Computational docking studies suggest that 2-methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid may bind prostaglandin synthases, though experimental validation is pending .

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (μM)
6-Methoxy-2-naphthylacetic acidCOX-21.2
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acidPredicted COX-2N/A
NabumetoneCOX-2 (prodrug)3.4

Material Science Applications

The compound’s aromaticity and thermal stability (decomposition temperature >250°C) make it a candidate for:

  • Polymer Additives: As a crosslinking agent in epoxy resins, improving tensile strength by 15–20%.

  • Fluorescent Dyes: Naphthalene derivatives emit in the blue spectrum (λₑₘ = 450 nm), applicable in OLEDs .

Table 4: Thermal and Optical Properties

PropertyValue
Melting Point215–217°C (decomposes)
λₐᵦₛ (in EtOH)280 nm, 320 nm
Fluorescence Quantum Yield0.42 (relative to quinine sulfate)

Research Gaps and Future Directions

Despite its promise, critical questions remain:

  • Pharmacokinetics: Oral bioavailability and metabolic pathways are unstudied.

  • Toxicity: Preliminary cytotoxicity assays in HepG2 cells show an IC₅₀ > 100 μM, suggesting low acute toxicity.

  • Synthetic Scalability: Current methods suffer from moderate yields (68–92%); flow chemistry approaches could optimize throughput.

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